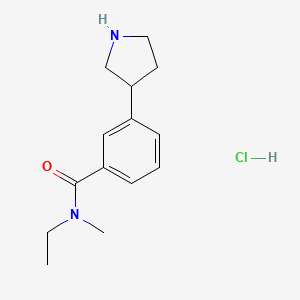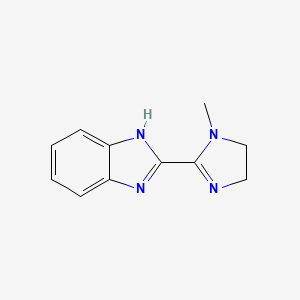
1,2-Dichlorethen-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloroethylene-D2 is a deuterated form of 1,2-dichloroethylene, an organochlorine compound with the molecular formula C2D2Cl2. This compound exists as two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Both isomers are colorless liquids with a sweet odor and are often used as a mixture. The deuterated form, 1,2-Dichloroethylene-D2, is used in various scientific research applications due to its unique isotopic properties .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloroethylene-D2 is used in a variety of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: It is used in the development of deuterated drugs to improve pharmacokinetic properties.
Industry: It is used in the production of polymers, adhesives, and coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloroethylene-D2 can be synthesized through the deuteration of 1,2-dichloroethylene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 1,2-dichloroethylene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of 1,2-dichloroethylene involves the direct chlorination of acetylene or the pyrolytic dehydrochlorination of 1,1,2-trichloroethane. The separation of cis- and trans-isomers is often achieved through fractional distillation, although this process is energy-intensive and environmentally unfriendly. Advanced methods, such as the use of nonporous adaptive crystals, have been developed to efficiently separate the isomers .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloroethylene-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated acetic acids.
Reduction: It can be reduced to form ethylene.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Chlorinated acetic acids.
Reduction: Ethylene.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1,2-Dichloroethylene-D2 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity. The primary mechanisms include oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloroethylene-D2 can be compared with other similar compounds, such as:
1,1-Dichloroethylene: Unlike 1,2-dichloroethylene, 1,1-dichloroethylene is not used as a mixture of isomers and has different chemical properties.
1,2-Dichloroethane: This compound has a similar structure but differs in its reactivity and applications.
Vinyl chloride: This compound is structurally similar but is primarily used in the production of polyvinyl chloride (PVC) .
1,2-Dichloroethylene-D2 is unique due to its deuterated nature, which makes it valuable in research applications involving isotopic labeling and tracing.
Eigenschaften
IUPAC Name |
(E)-1,2-dichloro-1,2-dideuterioethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSEUYYWQURPO-FBBQFRKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)

![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)


![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)


![v-Triazolo[4,5-d]pyrimidine, 6,7-dihydro-5-methyl- (7CI,8CI)](/img/new.no-structure.jpg)
![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)



